molecular formula C26H25NO4 B1599556 Fmoc-2,4-Dimethyl-D-phenylalanine CAS No. 1217627-86-5

Fmoc-2,4-Dimethyl-D-phenylalanine

Cat. No. B1599556
M. Wt: 415.5 g/mol
InChI Key: MXBSNHLSKRVUBF-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-2,4-Dimethyl-D-phenylalanine is a chemical compound with the molecular formula C26H25NO4 . It is primarily used in peptide synthesis and pharmaceutical research . It is noted for its high purity, exceptional stability, and wide range of applications .


Synthesis Analysis

Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . Fmoc-2,4-Dimethyl-D-phenylalanine can be synthesized using this method. The synthesis of Fmoc-phenylalanine-based hydrogels has been reported using trisodium citrate as a pH modulator .


Molecular Structure Analysis

The molecular structure of Fmoc-2,4-Dimethyl-D-phenylalanine is represented by the Hill Notation: C26H25NO4 . Its molecular weight is 415.48 .


Physical And Chemical Properties Analysis

Fmoc-2,4-Dimethyl-D-phenylalanine is a solid . Its empirical formula is C26H25NO4, and it has a molecular weight of 415.48 .

Scientific Research Applications

  • Tissue Engineering

    • Fmoc-2,4-Dimethyl-D-phenylalanine has been suggested as a promising, tunable, and versatile scaffold for tissue engineering . It can form a hydrogel with remarkable mechanical rigidity, which is directly correlated with the peptide concentration . This hydrogel can support Chinese Hamster Ovarian (CHO) cell adhesion .
    • The preparation of the hydrogel involves self-assembly of the Fmoc-2,4-Dimethyl-D-phenylalanine under physiological conditions . The structural properties of the resulting hydrogel, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .
    • The results show that the hydrogel has a remarkable mechanical rigidity compared to other physically cross-linked ones .
  • Organic Synthesis

    • Fmoc-2,4-Dimethyl-D-phenylalanine is used as an important raw material and intermediate in organic synthesis .
    • The specific methods of application or experimental procedures in organic synthesis can vary widely depending on the specific synthesis process and the desired end product .
    • The outcomes of using Fmoc-2,4-Dimethyl-D-phenylalanine in organic synthesis also depend on the specific synthesis process and the desired end product .
  • Peptide Synthesis

    • Fmoc-2,4-Dimethyl-D-phenylalanine is used as a building block in peptide synthesis . This process includes a range of techniques and procedures that enable the preparation of materials ranging from small peptides to large proteins .
    • The specific methods of application or experimental procedures in peptide synthesis can vary widely depending on the specific synthesis process and the desired end product . Typically, two protecting groups are commonly used in solid-phase peptide synthesis – Fmoc (9-fluorenylmethyl carbamate) and t-Boc (Di-tert-butyl dicarbonate) .
    • The outcomes of using Fmoc-2,4-Dimethyl-D-phenylalanine in peptide synthesis also depend on the specific synthesis process and the desired end product .
  • Biochemistry

    • Fmoc-2,4-Dimethyl-D-phenylalanine is used as a building block in biochemistry . It has been used to create membrane-active peptides, bioconjugates, and enzyme inhibitors, among other things .
    • The specific methods of application or experimental procedures in biochemistry can vary widely depending on the specific process and the desired end product .
    • The outcomes of using Fmoc-2,4-Dimethyl-D-phenylalanine in biochemistry also depend on the specific process and the desired end product .
  • Material Science

    • Fmoc-2,4-Dimethyl-D-phenylalanine has been used in the development of novel hybrid materials . These materials have enhanced mechanical properties, stability, and biocompatibility .
    • The preparation of these materials involves the self-assembly of Fmoc-2,4-Dimethyl-D-phenylalanine under physiological conditions . The structural properties of the resulting materials depend on the experimental conditions used during the preparation .
    • The outcomes of using Fmoc-2,4-Dimethyl-D-phenylalanine in material science also depend on the specific process and the desired end product .
  • Drug Delivery

    • Fmoc-2,4-Dimethyl-D-phenylalanine has been used in the development of drug delivery systems . The ability of Fmoc-2,4-Dimethyl-D-phenylalanine to form gels has been utilized in creating systems with high drug loading capacity .
    • The preparation of these drug delivery systems involves the self-assembly of Fmoc-2,4-Dimethyl-D-phenylalanine under physiological conditions .
    • The outcomes of using Fmoc-2,4-Dimethyl-D-phenylalanine in drug delivery also depend on the specific process and the desired end product .

Safety And Hazards

Fmoc-2,4-Dimethyl-D-phenylalanine is classified as Aquatic Chronic 4 according to its hazard statements . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Fmoc-2,4-Dimethyl-D-phenylalanine and other Fmoc-protected peptides and amino acids have immense potential in various biological applications . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology .

properties

IUPAC Name

(2R)-3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBSNHLSKRVUBF-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428040
Record name Fmoc-2,4-Dimethyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-2,4-Dimethyl-D-phenylalanine

CAS RN

1217627-86-5
Record name Fmoc-2,4-Dimethyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-2,4-Dimethyl-D-phenylalanine
Reactant of Route 2
Reactant of Route 2
Fmoc-2,4-Dimethyl-D-phenylalanine
Reactant of Route 3
Reactant of Route 3
Fmoc-2,4-Dimethyl-D-phenylalanine
Reactant of Route 4
Reactant of Route 4
Fmoc-2,4-Dimethyl-D-phenylalanine
Reactant of Route 5
Reactant of Route 5
Fmoc-2,4-Dimethyl-D-phenylalanine
Reactant of Route 6
Reactant of Route 6
Fmoc-2,4-Dimethyl-D-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.